molecular formula C13H13ClN2O2S B3084521 4-chloro-3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid CAS No. 1142213-03-3

4-chloro-3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid

Cat. No.: B3084521
CAS No.: 1142213-03-3
M. Wt: 296.77 g/mol
InChI Key: FTALYJKDQGPNQM-UHFFFAOYSA-N
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Description

4-chloro-3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety substituted with a chloro group and a pyrimidinyl group containing a mercapto functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions involving appropriate reagents and catalysts.

    Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions, often using thiolating agents such as thiourea or mercaptoacetic acid.

    Chlorination: The chloro group can be introduced through chlorination reactions, using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Benzoic Acid: The final step involves coupling the pyrimidinyl moiety with benzoic acid under suitable conditions, possibly using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide, ammonia.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified benzoic acid derivatives.

    Substitution: Amino or alkoxy benzoic acid derivatives.

Scientific Research Applications

4-chloro-3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible therapeutic applications due to its unique functional groups.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The mercapto group could form covalent bonds with target proteins, while the pyrimidine ring might engage in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid: can be compared with other benzoic acid derivatives or pyrimidine-containing compounds.

    Unique Features: The combination of a chloro-substituted benzoic acid with a mercapto-pyrimidine moiety is relatively unique, offering distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-chloro-3-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-13(2)5-6-16(12(19)15-13)10-7-8(11(17)18)3-4-9(10)14/h3-7H,1-2H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALYJKDQGPNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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